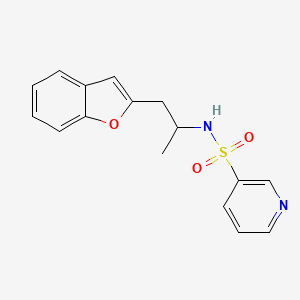

![molecular formula C7H8N2O2S B2805870 3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid CAS No. 762178-13-2](/img/structure/B2805870.png)

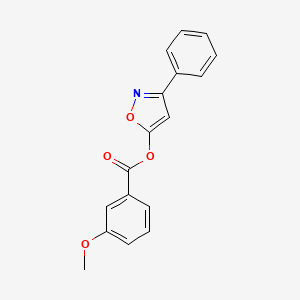

3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound with a molecular weight of 184.22 . It contains a five-membered ring structure with three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. For instance, derivatives of 5,6-dihydroimidazo[2,1-b]thiazole-3(2H)-one have been synthesized through reactions of imidazoline-2-thiol with acetylenedicarboxylic acid and its dimethyl ester .Molecular Structure Analysis

The molecular structure of this compound is characterized by a planar thiazole ring. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique

Synthesis and Derivatives

3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid and its derivatives have been extensively studied in the field of synthetic chemistry. Research includes the synthesis of imidazo[2,1-b]thiazole and its various derivatives, which are obtained through reactions involving 2-mercapto derivatives of imidazole and imidazoline with α-halogenoaldehydes or their acetals. These processes have been explored for their potential in creating new chemical entities with diverse properties (Mazur & Kochergin, 1970).

Potential in Antitumor Agents

Several studies have investigated the potential of imidazo[2,1‐b]thiazole derivatives as antitumor agents. For instance, allyl, propargyl, and cyanomethyl esters of imidazo[2,1‐b]thiazole‐5‐carboxylic acids have been synthesized to explore their antitumor activities. However, under certain conditions, these compounds did not exhibit significant antitumor activity, highlighting the complex nature of drug discovery in cancer treatment (Andreani et al., 1983).

Applications in Medicinal Chemistry

Medicinal chemistry research has explored the synthesis of imidazo[2,1-b]thiazole derivatives for various therapeutic purposes. For instance, the synthesis and evaluation of their cytotoxicities against different cell lines have been an area of interest. This includes studying the effects of these compounds on both cancerous and noncancerous cells, providing valuable insights into their potential therapeutic uses (Meriç et al., 2008).

Antimicrobial and Antioxidant Activities

The exploration of antimicrobial and antioxidant activities of imidazo[2,1-b]thiazole derivatives is another key area of research. Studies have synthesized various compounds containing the imidazo[2,1-b]thiazole moiety and assessed their antibacterial, antifungal, and antituberculosis activities. Some of these compounds have exhibited promising results in preliminary screenings, suggesting their potential as new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Cardiotonic Activity

Research into the cardiotonic activity of imidazo[2,1-b]thiazoles has also been conducted. These studies focus on synthesizing compounds that demonstrate significant cardiotonic activity, which can be influential in developing new treatments for heart-related conditions (Andreani et al., 1996).

Mécanisme D'action

Target of Action

Similar compounds have been shown to have antimycobacterial properties , suggesting that they may target proteins or enzymes essential for the survival of Mycobacterium tuberculosis.

Mode of Action

It is known that similar compounds interact with their targets, leading to inhibition of essential biochemical processes

Biochemical Pathways

Based on the antimycobacterial properties of similar compounds , it can be inferred that this compound may interfere with pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Similar compounds have been shown to exhibit antimycobacterial properties , suggesting that this compound may lead to the inhibition of Mycobacterium tuberculosis growth.

Propriétés

IUPAC Name |

3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-4-5(6(10)11)12-7-8-2-3-9(4)7/h2-3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYPBYSAOSPLTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NCCN12)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

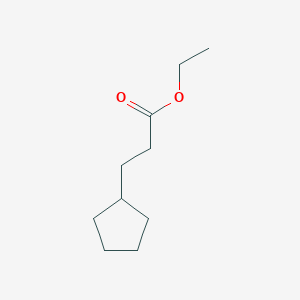

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2805787.png)

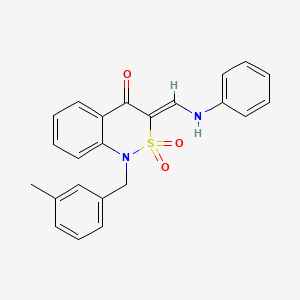

![Benzo[d]thiazol-6-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2805789.png)

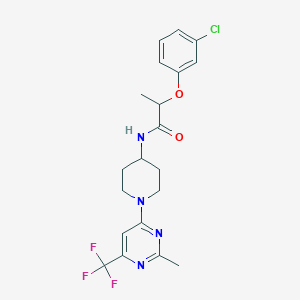

![4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805794.png)

![Octahydrocyclopenta[b]pyrrole hydrochloride](/img/structure/B2805795.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2805797.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2805800.png)

![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2805807.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2805809.png)